molecular formula C27H27N3O3S2 B12039993 N-[4-(benzyloxy)phenyl]-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 618879-61-1

N-[4-(benzyloxy)phenyl]-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B12039993
CAS No.: 618879-61-1
M. Wt: 505.7 g/mol
InChI Key: XCJMDJJPJIORPE-UHFFFAOYSA-N
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Description

The compound N-[4-(benzyloxy)phenyl]-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide features a benzothieno[2,3-d]pyrimidinone core fused to a hexahydrobenzene ring, substituted at position 2 with a sulfanyl-linked acetamide group. The acetamide nitrogen is further substituted with a 4-benzyloxyphenyl moiety.

Properties

CAS No.

618879-61-1

Molecular Formula

C27H27N3O3S2

Molecular Weight

505.7 g/mol

IUPAC Name

2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C27H27N3O3S2/c1-2-30-26(32)24-21-10-6-7-11-22(21)35-25(24)29-27(30)34-17-23(31)28-19-12-14-20(15-13-19)33-16-18-8-4-3-5-9-18/h3-5,8-9,12-15H,2,6-7,10-11,16-17H2,1H3,(H,28,31)

InChI Key

XCJMDJJPJIORPE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4)SC5=C2CCCC5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Modifications

The benzothieno[2,3-d]pyrimidinone core is conserved across analogs, with variations primarily in the acetamide substituents. Key modifications include:

  • Phenyl Ring Substituents: The 4-benzyloxy group in the target compound contrasts with phenoxy (), sulfamoyl (), ethoxy (), methoxy (), and trifluoromethyl () groups in analogs.
  • Sulfanyl Linker : The sulfanyl (-S-) group is retained in all analogs, suggesting its role in maintaining conformational flexibility or metal-binding interactions.
Table 1: Structural and Physicochemical Comparisons
Compound (Reference) Substituent on Phenyl Ring Molecular Formula Molecular Weight Key Features
Target Compound 4-Benzyloxy C27H27N3O3S2 505.7 (est.) High lipophilicity due to benzyl ether
4-Phenoxy C26H25N3O3S2 491.6 Reduced steric bulk vs. benzyloxy
4-Sulfamoyl (2,6-dimethylpyrimidine) C25H27N5O4S3 - Enhanced solubility via sulfonamide
4-Methoxy C27H27N3O3S2 505.7 Moderate polarity
4-Methoxy, 2-Ethylphenyl C26H27N3O3S2 499.1 Steric hindrance from ethyl group
2-Trifluoromethyl C25H22F3N3O3S2 - Electron-withdrawing CF3 group

Key Research Findings

  • : Substitution with difluoromethoxy (KD = 2.1 µM) or fluorophenyl (KD = 320 nM) groups enhances MMP-9 inhibition, highlighting the impact of electron-withdrawing substituents .
  • : N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives demonstrate nanomolar potency against cancer cell lines, underscoring the importance of heterocyclic cores .

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